![molecular formula C8H6Cl2N2O2S B13486575 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B13486575.png)
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride: is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound is characterized by the presence of a chloro group at the 7th position, a methyl group at the 1st position, and a sulfonyl chloride group at the 3rd position of the pyrrolo[2,3-c]pyridine ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloropyridine and 1-methylpyrrole.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the pyrrolo[2,3-c]pyridine derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control the reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild to moderate conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of probes for studying biological processes and molecular interactions.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Agrochemicals: Explored for its potential use in the development of new agrochemical agents.
作用机制
The mechanism of action of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This covalent modification can alter the function of the target molecule, leading to various biological effects. The compound may also interact with specific receptors or enzymes, modulating their activity and influencing cellular pathways.
相似化合物的比较
7-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but different ring fusion pattern.
7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a methyl group at the 2nd position instead of the 1st position.
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a bromo group at the 4th position.
Uniqueness: The presence of the sulfonyl chloride group at the 3rd position of the pyrrolo[2,3-c]pyridine ring system makes 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride unique. This functional group imparts specific reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. Additionally, the combination of the chloro and methyl groups at the 7th and 1st positions, respectively, contributes to its distinct chemical and biological properties.
属性
分子式 |
C8H6Cl2N2O2S |
|---|---|
分子量 |
265.12 g/mol |
IUPAC 名称 |
7-chloro-1-methylpyrrolo[2,3-c]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H6Cl2N2O2S/c1-12-4-6(15(10,13)14)5-2-3-11-8(9)7(5)12/h2-4H,1H3 |
InChI 键 |
LSBHUEHVHKXZND-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C(=NC=C2)Cl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


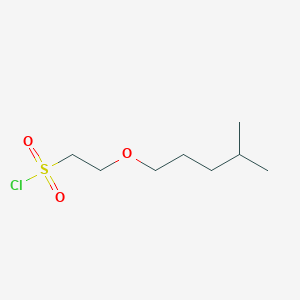
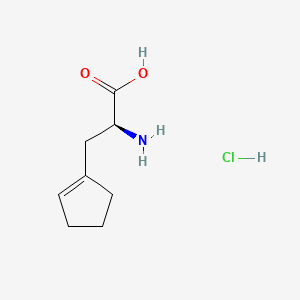
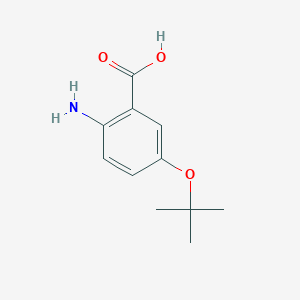
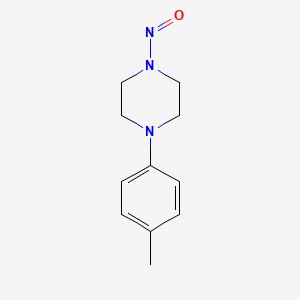
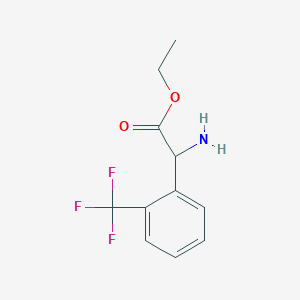
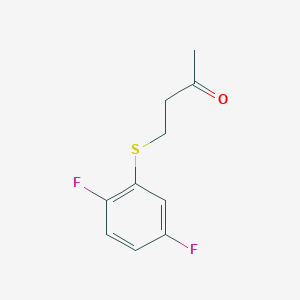
![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
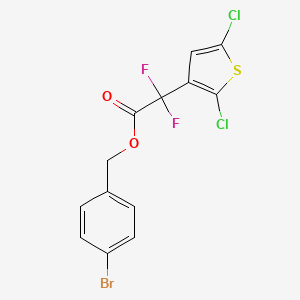
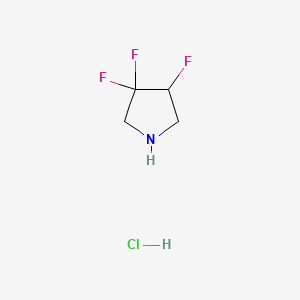
![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)
![4,4,5,5-Tetramethyl-2-(spiro[2.3]hexan-5-YL)-1,3,2-dioxaborolane](/img/structure/B13486562.png)
![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)
